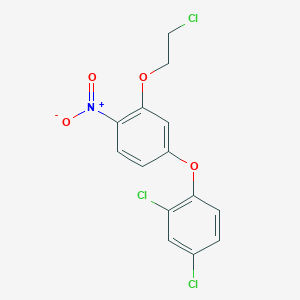
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of chloroethoxy and dichlorophenoxy groups attached to a nitrobenzene core. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene typically involves the following steps:
Etherification: The formation of the chloroethoxy group.
Industrial Production Methods
Industrial production methods may involve large-scale nitration and etherification processes under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloroethoxy or dichlorophenoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group may undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-hydroxybenzene: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
2-(2-Chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55751-91-2 |
|---|---|
Molekularformel |
C14H10Cl3NO4 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
2-(2-chloroethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H10Cl3NO4/c15-5-6-21-14-8-10(2-3-12(14)18(19)20)22-13-4-1-9(16)7-11(13)17/h1-4,7-8H,5-6H2 |
InChI-Schlüssel |
MJVBRPXKVVVIBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCCCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


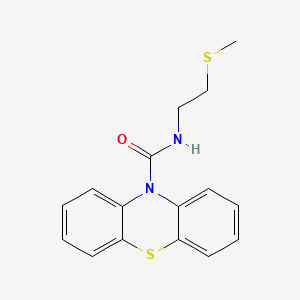
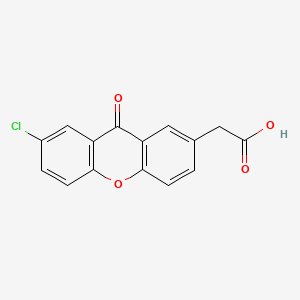
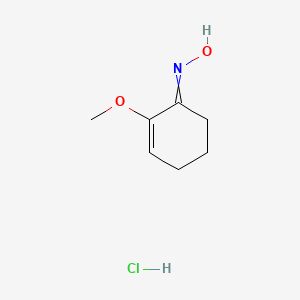
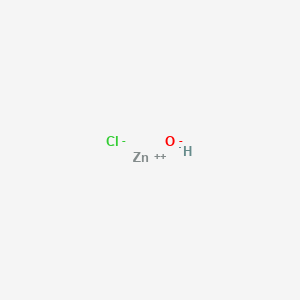
-](/img/structure/B14641145.png)
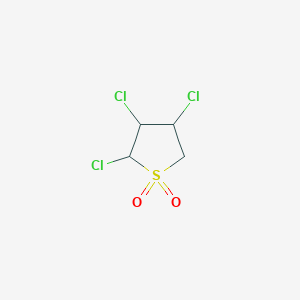
![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
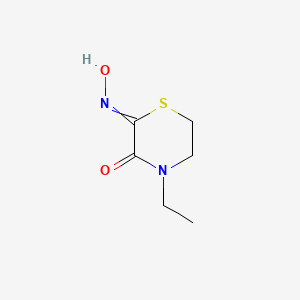
![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)
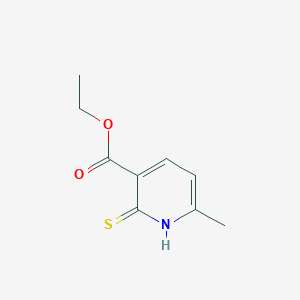
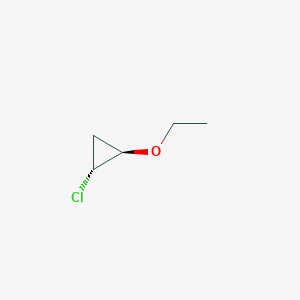
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
